Hepta-2,4,6-trienal, also known as (E,E)-2,4-heptadienal, is an organic compound classified as a medium-chain aldehyde. It features a carbon chain of seven carbon atoms with two conjugated double bonds and an aldehyde functional group. This compound belongs to the family of polyunsaturated aldehydes and is characterized by its hydrophobic nature and distinct flavor profile, described as cake-like and cinnamon-like. Hepta-2,4,6-trienal has been identified in various food sources, including blackberries and cabbages, suggesting its potential as a biomarker for dietary intake of these foods .
Hepta-2,4,6-trienal can be sourced from both natural and synthetic processes. It is primarily classified under:
The compound's chemical formula is , with a molecular weight of approximately 110.156 g/mol .
Hepta-2,4,6-trienal can be synthesized through several methods:
In industrial settings, the synthesis may involve batch or continuous flow processes to optimize yield and purity. Key parameters such as temperature, pressure, and reaction time are adjusted to enhance efficiency and minimize by-products.
Hepta-2,4,6-trienal is involved in various chemical reactions typical of aldehydes and conjugated systems:
Common reagents used in these reactions include:
The mechanism of action for hepta-2,4,6-trienal primarily involves its reactivity due to the presence of conjugated double bonds and the aldehyde group. These features allow it to undergo addition reactions with nucleophiles or participate in polymerization processes under specific conditions. Its role as a flavoring agent in food products also suggests interactions with taste receptors that may influence sensory perception .
Relevant data indicates that hepta-2,4,6-trienal exhibits significant hydrophobicity which influences its behavior in biological systems and applications in flavoring .
Hepta-2,4,6-trienal has several scientific uses:
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